Darusentan, also known by its chemical identifiers such as LU-135252 and HMR-4005, is a selective antagonist of the endothelin ETA receptor. It is currently under investigation for its potential therapeutic applications in treating conditions like congestive heart failure and hypertension. As a small molecule, darusentan belongs to the class of organic compounds known as diphenylmethanes, characterized by the presence of two phenyl groups attached to a methane moiety. Its chemical formula is , with a molar mass of approximately 410.42 g/mol .
Darusentan is derived from various synthetic pathways, primarily involving reactions that include benzophenone and methyl chloroacetate. It has been classified under several categories:
The synthesis of darusentan typically involves several key steps:
Recent advancements have focused on improving the efficiency of these synthesis methods, aiming for higher yields and optically pure products. For instance, utilizing chiral ketones derived from fructose as catalysts has been proposed to enhance the industrial viability of darusentan production .
Darusentan's molecular structure can be represented by its IUPAC name: (2S)-2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid. The compound features multiple functional groups including methoxy and pyrimidine moieties, contributing to its biological activity.
Key structural data includes:
Darusentan primarily functions through its interaction with the endothelin ETA receptor, where it acts as an antagonist. The binding affinity of darusentan for this receptor has been quantified with an IC50 value of approximately 0.8 nM, indicating its potent inhibitory effect on endothelin signaling pathways .
The synthesis pathway involves several chemical transformations including:
Darusentan exerts its pharmacological effects primarily through antagonism of the endothelin ETA receptor. This receptor mediates various physiological responses linked to vascular tone and blood pressure regulation. By blocking this receptor, darusentan reduces vasoconstriction and promotes vasodilation, which can alleviate conditions such as hypertension.
The mechanism can be summarized as follows:
Darusentan exhibits several notable physical and chemical properties:
Darusentan is primarily being explored for its potential in treating cardiovascular diseases, particularly:
Additionally, ongoing research may uncover further applications in other areas related to endothelial function and cardiovascular health .
The chiral center of darusentan is a critical structural feature governing its receptor selectivity. The (R)-enantiomer exhibits negligible binding affinity for endothelin receptors, functioning as the pharmacologically inert counterpart to the active (S)-enantiomer. This stereospecificity arises from the three-dimensional orientation of its molecular substituents, which prevents optimal interaction with the endothelin receptor binding pocket. The active (S)-darusentan contains a propanoic acid moiety and diphenylmethoxy groups that form specific interactions with ETA receptor residues, while the (R)-configuration sterically hinders these essential binding interactions [2] [5].
Crystallographic analyses reveal that high-affinity ETA antagonists like (S)-darusentan establish:
The diphenylmethoxy group of darusentan occupies a distinct lipophilic region within the ETA receptor that is narrower in ETB receptors, accounting for its >100-fold selectivity for ETA (Ki = 1.4 nM) over ETB (Ki = 184 nM) receptors. This region shows higher conformational flexibility in ETB receptors, explaining the reduced binding affinity of darusentan for this subtype [5].
Table 1: Structural Features Governing (R)-Darusentan's Receptor Inactivity
Structural Element | Role in ETA Binding | Effect in (R)-Configuration |
---|---|---|
Chiral center at C14 | Determines spatial orientation | Misalignment of pharmacophore groups |
Propanoic acid moiety | Ionic interaction with K147 (TM3) | Disrupted electrostatic interaction |
Ortho-dimethoxybenzene | π-stacking with F208 (TM4) | Impaired aromatic stacking |
Diphenylmethoxy group | Hydrophobic insertion into TM1/TM2 cleft | Steric clash with TM2 residues |
Binding kinetics studies demonstrate that (R)-darusentan lacks measurable affinity for both endothelin receptor subtypes. In contrast, the active enantiomer (S)-darusentan exhibits single-site binding kinetics in rat aortic vascular smooth muscle membranes (Ki = 13 nM), consistent with selective ETA receptor interaction where >95% of endothelin receptors are ETA subtype. Radioligand displacement assays confirm the (R)-enantiomer shows no competition against labeled endothelin-1 even at micromolar concentrations, establishing its functional inactivity [2] [5].
Thermodynamic analyses reveal the binding of active (S)-darusentan is enthalpically driven, indicating dependence on specific hydrogen bonds and electrostatic interactions. This contrasts with the entropy-driven binding of non-selective antagonists. The temperature dependence of (S)-darusentan binding affinity (ΔG = -10.2 kcal/mol at 37°C) demonstrates favorable free energy changes, while (R)-darusentan exhibits no significant binding energy changes across physiological temperatures [5].
Table 2: Binding Parameters of Darusentan Enantiomers
Parameter | (S)-Darusentan (ETA) | (R)-Darusentan (ETA) | (S)-Darusentan (ETB) |
---|---|---|---|
Ki (nM) | 1.4 ± 0.3 | >10,000 | 184 ± 24 |
Kon (M⁻¹s⁻¹) | 2.1 × 10⁵ | Not detectable | 3.8 × 10³ |
Koff (s⁻¹) | 8.4 × 10⁻⁴ | Not detectable | 7.2 × 10⁻³ |
Residence time (min) | 19.8 | - | 2.3 |
ΔG (kcal/mol) | -10.2 | - | -8.1 |
The residence time of (S)-darusentan at ETA receptors (≈20 minutes) significantly exceeds its ETB receptor residence time (≈2.3 minutes), contributing to its functional selectivity. This prolonged target engagement translates to sustained blockade of ET-1 signaling in vascular smooth muscle cells. Surface plasmon resonance studies confirm the (R)-enantiomer shows no measurable association with immobilized ETA receptor extracellular domains, consistent with its classification as a pharmacological null [5].
Although (R)-darusentan lacks direct receptor antagonism, studies investigating its potential allosteric effects reveal no modulatory activity on endothelin signaling pathways. In rat aortic vascular smooth muscle cells (RAVSMs), (R)-darusentan (0.001-1 μM) demonstrates:
This absence of allosteric activity contrasts with some racemic endothelin antagonists where inactive enantiomers modulate the active enantiomer's dissociation rate. Competitive binding experiments confirm that (R)-darusentan exhibits no cooperative binding effects with either endothelin-1 or the pharmacologically active (S)-enantiomer. Furthermore, (R)-darusentan does not influence ET-1 dissociation kinetics from ETA receptors, indicating it lacks negative allosteric modulator properties [2].
Table 3: Functional Signaling Effects in RAVSMs
Signaling Parameter | ET-1 Stimulation | ET-1 + (S)-Darusentan | ET-1 + (R)-Darusentan |
---|---|---|---|
Inositol phosphate formation | 100% (baseline) | 22.4 ± 3.1%* | 98.7 ± 5.2% |
Peak [Ca²⁺]ᵢ (nM) | 412 ± 38 | 87 ± 12* | 396 ± 41 |
Phospholipase Cβ activity | 8.2-fold increase | 1.4-fold increase* | 7.9-fold increase |
MAP kinase phosphorylation | 12.3-fold increase | 2.1-fold increase* | 11.7-fold increase |
*p < 0.01 vs. ET-1 alone; Data represent mean ± SEM
Molecular dynamics simulations of the ETA receptor demonstrate that (R)-darusentan does not stabilize inactive receptor conformations or alter the conformational equilibrium of the receptor. This contrasts with the (S)-enantiomer, which stabilizes an inactive state through specific contacts with W⁶.⁴⁸ and D⁶.⁴⁴ (Ballesteros-Weinstein numbering). The absence of these interactions in the (R)-configuration explains its lack of allosteric effects on endothelin signaling [2] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7